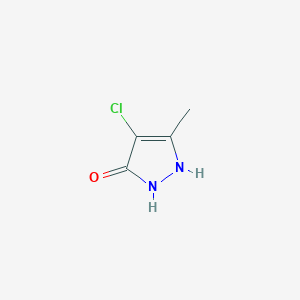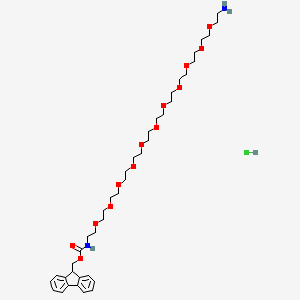
3-Hydroxy-4-chloro-5-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-methyl-1,2-dihydropyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazolone ring substituted with a chlorine atom at the 4th position and a methyl group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methyl-1,2-dihydropyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
In industrial settings, the production of 4-chloro-5-methyl-1,2-dihydropyrazol-3-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-5-methyl-1,2-dihydropyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, dihydropyrazoles, and other heterocyclic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-chloro-5-methyl-1,2-dihydropyrazol-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-methyl-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-5-methyl-1,2-dihydropyrazol-3-one: Known for its unique substitution pattern and reactivity.
4-chloro-3-methyl-1,2-dihydropyrazol-5-one: Similar structure but different substitution pattern, leading to different reactivity and applications.
5-chloro-4-methyl-1,2-dihydropyrazol-3-one: Another isomer with distinct properties and uses.
Uniqueness
4-chloro-5-methyl-1,2-dihydropyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl substitutions make it a valuable intermediate in the synthesis of various derivatives with potential pharmaceutical and industrial applications.
Propiedades
IUPAC Name |
4-chloro-5-methyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-2-3(5)4(8)7-6-2/h1H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESWMUIQZOXTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-(dimethylamino)phenyl][1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-methoxy-N-methylacetamide](/img/structure/B15149949.png)
![2-({7,11-dihydroxy-1-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15149951.png)
![4-({[7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl]amino}methyl)piperidin-3-ol hydrochloride](/img/structure/B15149954.png)

![N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)prop-2-enamide](/img/structure/B15149976.png)
![5-acetyl-2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-b]indole-3-carbonitrile](/img/structure/B15149980.png)
![2-chloro-N-{[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide](/img/structure/B15149984.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B15149994.png)

![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B15150004.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B15150011.png)
![3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B15150012.png)

![N-(3-{2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-yl)-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15150016.png)
